Acetophenonehelveticoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acetophenonehelveticoside is a naturally occurring phenolic compound found in various plant families and fungi strains. It exists in both free and glycoside forms in nature. This compound has been studied for its diverse biological activities, including cytotoxicity, antimicrobial, antimalarial, antioxidant, and antityrosinase activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Acetophenonehelveticoside can be synthesized through various methods. One common method involves the reaction of aryl triflates with a mixture of tetramethylstannane, palladium(0), and carbon monoxide in the presence of triethylamine in dimethylformamide at 60°C . Another method includes the oxidation of ethylbenzene using heterogeneous catalysts, which is a promising approach for the selective production of acetophenone derivatives .

Industrial Production Methods: Industrial production of acetophenone derivatives often involves the decomposition of cumene hydroperoxide in the presence of a copper catalyst at temperatures ranging from 50 to 150°C . This method is widely used due to its efficiency and high yield.

Analyse Des Réactions Chimiques

Types of Reactions: Acetophenonehelveticoside undergoes various chemical reactions, including oxidation, reduction, and substitution. It is commonly used in multicomponent reactions to synthesize heterocyclic compounds .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include palladium catalysts, carbon monoxide, and triethylamine. Reaction conditions often involve moderate temperatures and the use of solvents like dimethylformamide .

Major Products Formed: The major products formed from the reactions of this compound include various heterocyclic compounds, such as five-, six-, and seven-membered rings . These products have significant biological activities and are used in various applications.

Applications De Recherche Scientifique

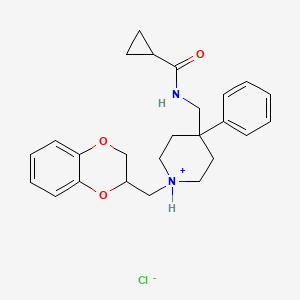

Acetophenonehelveticoside has a wide range of scientific research applications. It is used as a precursor in the synthesis of heterocyclic compounds, which are important in medicinal chemistry . The compound’s biological activities, such as antimicrobial and antioxidant properties, make it valuable in the development of new drugs and agrochemicals . Additionally, this compound is used in the food and fragrance industries for its pleasant aroma and flavor .

Mécanisme D'action

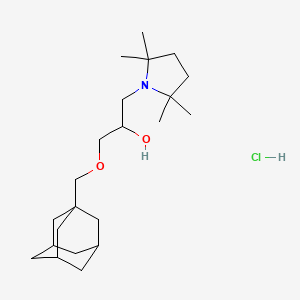

The mechanism of action of acetophenonehelveticoside involves its interaction with various molecular targets and pathways. For example, it has been shown to increase the photosensitizing activities of certain compounds, such as padeliporfin and porfimer sodium . Additionally, this compound can affect the permeability of cell membranes and inhibit the growth of pathogenic fungi by altering the nucleic acid and protein content of the cells .

Comparaison Avec Des Composés Similaires

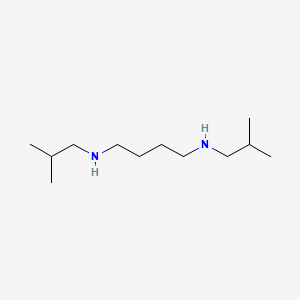

Similar Compounds: Similar compounds to acetophenonehelveticoside include other phenolic compounds such as phenylacetic acids, cinnamic acids, and flavonoids . These compounds share similar chemical structures and biological activities.

Uniqueness: What sets this compound apart from other similar compounds is its unique combination of biological activities and its ability to act as a precursor for the synthesis of various heterocyclic compounds. Its diverse applications in medicine, agriculture, and industry highlight its significance in scientific research .

Propriétés

Numéro CAS |

28719-24-6 |

|---|---|

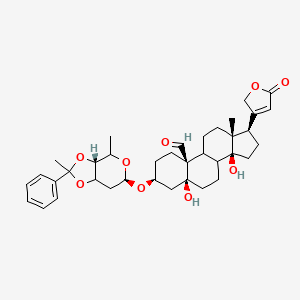

Formule moléculaire |

C37H48O9 |

Poids moléculaire |

636.8 g/mol |

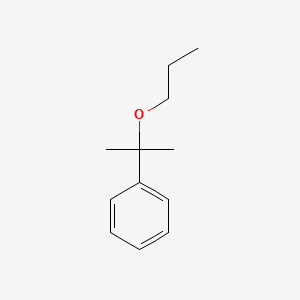

Nom IUPAC |

(3S,5S,10S,13R,14S,17R)-3-[[(3aR,6R)-2,4-dimethyl-2-phenyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |

InChI |

InChI=1S/C37H48O9/c1-22-32-29(45-34(3,46-32)24-7-5-4-6-8-24)18-31(43-22)44-25-9-14-35(21-38)27-10-13-33(2)26(23-17-30(39)42-20-23)12-16-37(33,41)28(27)11-15-36(35,40)19-25/h4-8,17,21-22,25-29,31-32,40-41H,9-16,18-20H2,1-3H3/t22?,25-,26+,27?,28?,29?,31-,32+,33+,34?,35-,36-,37-/m0/s1 |

Clé InChI |

PVAIXHBTRMCOBL-OMFYFAIKSA-N |

SMILES isomérique |

CC1[C@@H]2C(C[C@@H](O1)O[C@H]3CC[C@@]4(C5CC[C@@]6([C@H](CC[C@@]6(C5CC[C@@]4(C3)O)O)C7=CC(=O)OC7)C)C=O)OC(O2)(C)C8=CC=CC=C8 |

SMILES canonique |

CC1C2C(CC(O1)OC3CCC4(C5CCC6(C(CCC6(C5CCC4(C3)O)O)C7=CC(=O)OC7)C)C=O)OC(O2)(C)C8=CC=CC=C8 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine](/img/structure/B13742539.png)

![hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-)](/img/structure/B13742552.png)